4-(4-辛基苯基)-4-氧代丁-2-烯酸

描述

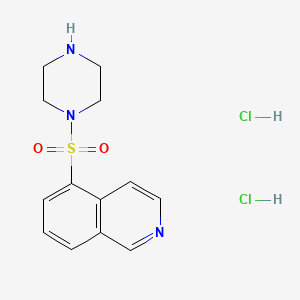

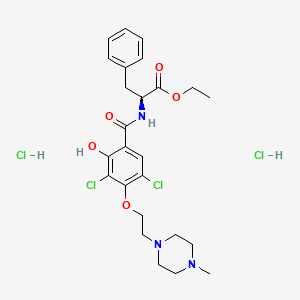

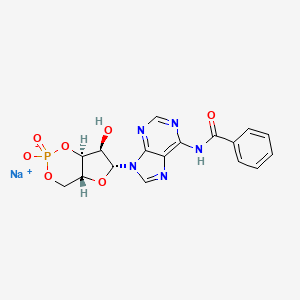

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, also known as OBAA, is a carbonyl compound . It has a molecular formula of C28H44O3 . This compound is a selective phospholipase A2 (PLA2) inhibitor .

Molecular Structure Analysis

The molecular structure of OBAA is represented by the InChI string:InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) . The SMILES string representation is CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O . Physical And Chemical Properties Analysis

OBAA has a molecular weight of 428.65 g/mol . It is a powder that is white to tan in color . It is soluble to 10 mM in DMSO with gentle warming . The storage temperature is 2-8°C .科学研究应用

抑制色氨酸-3-羟化酶

与4-(4-辛基苯基)-4-氧代丁-2-烯酸密切相关的4-芳基-2-羟基-4-氧代丁-2-烯酸和酯已被研究为色氨酸-3-羟化酶的有效抑制剂。这种酶是神经保护剂的靶点。抑制这种酶可以阻止喹啉酸的合成,喹啉酸与神经炎症过程相关(Drysdale et al., 2000)。

杂环化合物的合成

4-(4-溴苯基)-4-氧代丁-2-烯酸,与结构类似,已被用作合成一系列新型杂环化合物如芳基丙烯酸、吡啶并酮和呋喃酮的关键起始物。这些化合物在抗菌活性方面具有潜在应用(El-Hashash et al., 2015)。

生物活性化合物的开发

对4-(杂)芳基-4-氧代丁-2-烯酸衍生物进行了研究,用作合成生物活性化合物的构建块。这些衍生物可以利用微波辅助高效合成,对于开发治疗剂是重要的(Tolstoluzhsky et al., 2008)。

镇痛活性

一系列与4-(4-辛基苯基)-4-氧代丁-2-烯酸结构相关的4-芳基-4-氧代-2-噻唑基氨基丁-2-烯酸已被合成,并发现具有显著的镇痛活性。这表明这类化合物在疼痛管理中的潜力(Shipilovskikh et al., 2013)。

抗菌活性

从4-(4-乙酰氨基苯基)-4-氧代丁-2-烯酸衍生的化合物已被研究其抗菌活性。研究重点放在吡啶并酮、噻唑衍生物和其他杂环化合物的合成上,表明这类化合物在对抗微生物感染方面具有广泛潜力(El-Hashash et al., 2014)。

作用机制

Target of Action

The primary target of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid (OBAA) is Phospholipase A2 (PLA2) . PLA2 is an enzyme that catalyzes the release of fatty acids from the second carbon group of glycerol. This enzyme plays a critical role in the phospholipid metabolism and arachidonic acid-derived eicosanoid signaling .

Mode of Action

OBAA acts as a potent inhibitor of PLA2 . It binds to PLA2, preventing the enzyme from catalyzing the hydrolysis of membrane phospholipids into arachidonic acid . This inhibition disrupts the production of eicosanoids, bioactive lipids that mediate various physiological processes such as inflammation and platelet aggregation .

Biochemical Pathways

The inhibition of PLA2 by OBAA affects several biochemical pathways. It disrupts the arachidonic acid/cyclooxygenase cascade , which is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, pain, and other physiological responses . OBAA also impacts the phosphodiesterase IV (PDEIV) and Rho-kinase pathway , which are involved in smooth muscle relaxation .

Result of Action

The inhibition of PLA2 by OBAA leads to a reduction in the production of eicosanoids, which can have various effects at the molecular and cellular levels. For instance, it has been shown that OBAA significantly reduces H2S-induced relaxations in mouse corpus cavernosum tissues . This suggests that OBAA could potentially be used to modulate smooth muscle tone .

属性

IUPAC Name |

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESASFHIWDSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610143 | |

| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid | |

CAS RN |

134531-42-3 | |

| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)

![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)